molecular formula C6H8N2O2S B1451383 Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate CAS No. 869108-50-9

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1451383
M. Wt: 172.21 g/mol
InChI Key: VMVKZLLIEGQHEE-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate involves the reaction of hydrazonoyl halides with alkyl carbothioates . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The linear formula of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is C6H8N2O2S . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .


Physical And Chemical Properties Analysis

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate has a boiling point of 268.4±23.0 °C . Its density is predicted to be 1.265±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Pathways and Derivative Formation

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and its derivatives have been extensively studied for their chemical synthesis pathways and potential applications in various fields. Notably, research has focused on the synthesis of compounds with potential biological activities, such as antimicrobial and fungicidal properties. For instance, studies have explored the synthesis of acylamides and hybrid molecules incorporating thiadiazole moieties, showcasing the versatility of thiadiazole derivatives in chemical synthesis and potential pharmacological applications. These synthetic pathways often involve multi-step reactions, leading to the creation of novel compounds with diverse biological activities (Yue et al., 2010; Başoğlu et al., 2013).

Biological Activities and Antimicrobial Properties

The antimicrobial and fungicidal activities of ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate derivatives have been a subject of significant interest. Research has demonstrated that these compounds exhibit varying degrees of biological activity against a range of microbial pathogens. For example, derivatives have been evaluated for their effectiveness against fungi such as Rhizoctonia solani, indicating their potential as fungicidal agents. Additionally, antimicrobial studies have shown activity against bacteria and fungi, highlighting the broad-spectrum potential of these compounds in fighting infections (Chen et al., 2000; Önkol et al., 2008).

Crystal Structure Analysis

The crystal structures of derivatives have also been analyzed to understand their molecular configurations and potential interaction mechanisms. Studies on compounds such as 2-amino-5-methyl-1,3,4-thiadiazole have revealed insights into their packing modes and hydrogen-bonding associations, contributing to a deeper understanding of their chemical properties and potential applications in material science and molecular design (Lynch, 2001).

Anticancer Potential

Furthermore, some derivatives have been explored for their anticancer activities, illustrating the potential of ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate in contributing to the development of new therapeutic agents. The exploration of structure-activity relationships and the synthesis of novel pharmacophores containing the thiadiazole moiety highlight the ongoing research efforts to harness the chemical and biological properties of these compounds for medical applications (Gomha et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVKZLLIEGQHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

CAS RN

869108-50-9
Record name ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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